molecular formula C14H13NO3S B14443805 (4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide CAS No. 73318-12-4

(4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide

Cat. No.: B14443805
CAS No.: 73318-12-4
M. Wt: 275.32 g/mol
InChI Key: QXCMIJOWNYUJSB-UHFFFAOYSA-N
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Description

(4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzylsulfinyl group attached to a phenyl ring, which is further connected to a hydroxyazane oxide moiety. The compound’s distinct structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide typically involves multiple steps, starting with the preparation of the benzylsulfinyl intermediate. This intermediate is then reacted with a phenyl compound under controlled conditions to form the desired product. Common reagents used in the synthesis include benzyl chloride, sodium sulfinate, and various catalysts to facilitate the reaction. The reaction conditions often involve specific temperatures and solvents to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The benzylsulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve the best results.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzylsulfinyl compounds. These products have distinct properties and can be further utilized in various applications.

Scientific Research Applications

(4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can interact with enzymes and proteins, leading to the modulation of their activity. Additionally, the hydroxyazane oxide moiety can participate in redox reactions, influencing cellular processes and signaling pathways. These interactions contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-((Benzylsulfinyl)methyl)phenyl)(hydroxy)azane oxide include:

    Benzylsulfinyl derivatives: Compounds with similar sulfinyl groups attached to different aromatic rings.

    Phenylhydroxyazane oxides: Compounds with hydroxyazane oxide moieties attached to various phenyl groups.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This distinct structure allows it to participate in a broader range of reactions and applications compared to its analogs.

Properties

IUPAC Name

1-(benzylsulfinylmethyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-15(17)14-8-6-13(7-9-14)11-19(18)10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCMIJOWNYUJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298353
Record name NSC122662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73318-12-4
Record name NSC122662
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122662
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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